

# FR901463: A Technical Guide to its Role in Inducing Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FR901463  |           |
| Cat. No.:            | B15589788 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

# **Executive Summary**

**FR901463** is a potent, naturally derived antitumor agent that functions as a highly specific modulator of the spliceosome. Its mechanism of action converges on the inhibition of the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle. This interference with the pre-mRNA splicing machinery leads to widespread aberrant splicing, culminating in pleiotropic downstream effects, most notably a robust induction of cell cycle arrest at the G1 and G2/M phases. This document provides a comprehensive technical overview of the molecular mechanisms underpinning **FR901463**-induced cell cycle arrest, detailed experimental protocols for its characterization, and a summary of its quantitative effects on cell cycle progression.

## **Core Mechanism of Action: Spliceosome Inhibition**

**FR901463** and its analogs, such as Spliceostatin A, exert their cytotoxic effects by directly targeting the spliceosome, the macromolecular machine responsible for excising introns from pre-mRNA.[1][2]

 Molecular Target: The primary molecular target is the Splicing Factor 3b (SF3B) subunit 1 (SF3B1), a key protein within the U2 snRNP.[2]







Functional Consequence: Binding of FR901463 to SF3B1 stalls the assembly of the spliceosome at the pre-spliceosomal 'A complex'.[2][3] This prevents the stable recruitment of the U4/U5/U6 tri-snRNP, a critical step for the catalytic activation of the spliceosome.[3] The ultimate result is a global inhibition of pre-mRNA splicing, leading to the accumulation of unspliced transcripts and the generation of aberrantly spliced mRNAs, often through exon skipping.[1][3]





Blocked





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Inhibition of SF3B1 by molecules targeting the spliceosome results in massive aberrant exon skipping PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating splicing with small molecular inhibitors of the spliceosome PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic Targeting of Alternative Splicing: A New Frontier in Cancer Treatment [frontiersin.org]
- To cite this document: BenchChem. [FR901463: A Technical Guide to its Role in Inducing Cell Cycle Arrest]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589788#fr901463-s-role-in-inducing-cell-cycle-arrest]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com